Semapimod mesylate
Description
Historical Context of its Identification in Inflammatory Research
The development of semapimod (B1236278), also known by its research code CNI-1493, began at the Picower Institute for Medical Research. newdrugapprovals.org It was originally conceived as a bulky arginine mimetic with the goal of limiting arginine transport and, consequently, nitric oxide production by inflammatory macrophages during an inflammatory response. wikipedia.orgnih.govgoogle.com
Subsequent research revealed that semapimod could suppress nitric oxide synthesis at concentrations tenfold lower than what was required to inhibit arginine uptake. wikipedia.orgnewdrugapprovals.org This finding suggested that the compound was a more general inhibitor of inflammatory responses than initially thought. wikipedia.orgnewdrugapprovals.org Further studies confirmed its role as an inhibitor of inflammatory cytokine production, which pivoted its research focus towards its broader immunomodulatory effects. wikipedia.orgnewdrugapprovals.orgnih.gov The rights for its development were later licensed to Cytokine PharmaSciences. wikipedia.orgnewdrugapprovals.org
Nomenclature and Classification within Immunomodulatory Agent Research
Semapimod is a synthetic guanylhydrazone. nih.gov In the context of immunomodulatory research, it is classified as a cytokine inhibitor and a mitogen-activated protein kinase (MAPK) blocker. nih.govspringer.com Its multifaceted activity also places it in the categories of anti-inflammatory and immunomodulatory agents. wikipedia.org The compound has been studied in various salt forms, including semapimod mesylate and semapimod tetrahydrochloride, which can influence its chemical properties like solubility and stability. ontosight.ai
| Identifier Type | Name/Code |
|---|---|
| Systematic Name | N,N'-bis[3,5-bis[N-(diaminomethylideneamino)-C-methylcarbonimidoyl]phenyl] decanediamide |
| International Nonproprietary Name (INN) | Semapimod |
| Salt Form (Subject of Article) | This compound |
| Development Codes | CNI-1493 |
| AXD-455 | |
| CPSI-2364 | |
| Chemical Class | Guanylhydrazone |
| Functional Classification | Immunomodulatory Agent |
| Cytokine Inhibitor | |
| Mitogen-activated Protein Kinase (MAPK) Blocker |
This table summarizes the various names and classifications associated with Semapimod based on available research. wikipedia.orgnih.govspringer.comontosight.ai
Overview of its Academic Research Significance and Preclinical Trajectory
The academic significance of semapimod lies in its complex mechanism of action, which has been elucidated through extensive preclinical research. Initially understood as an inhibitor of p38 MAP kinase activation, further studies revealed a more intricate mode of operation. wikipedia.orgnih.gov Research demonstrated that semapimod inhibits the activating phosphorylation of MAPKs from the p38, JNK, and ERK families in response to inflammatory stimuli. nih.gov
A significant breakthrough in understanding its function was the identification of glycoprotein-96 (gp96), a chaperone protein in the endoplasmic reticulum, as a direct target. nih.govaai.orgresearchgate.net Semapimod was found to inhibit the ATP-binding and ATPase activities of gp96. nih.govaai.orgmedchemexpress.com This action desensitizes Toll-like receptor (TLR) signaling, particularly TLR4, and blocks the recruitment of the MyD88 adapter protein to the cell surface, which is an early event in the TLR signaling cascade. nih.govaai.org This mechanism explains its ability to inhibit the activation of both p38 MAPK and NF-κB signaling pathways. nih.gov Another proposed mechanism involves the stimulation of the vagus nerve, which down-regulates inflammatory pathways via the cholinergic anti-inflammatory pathway. wikipedia.orggoogle.com
The preclinical trajectory of semapimod has been broad, investigating its effects in a variety of experimental models of inflammatory and autoimmune conditions. nih.gov These include studies related to Crohn's disease, endotoxemia, arthritis, pancreatitis, postoperative ileus, and necrotizing enterocolitis. wikipedia.orgnih.govgoogle.comnih.govkarger.com In preclinical studies, semapimod demonstrated the ability to suppress the production of key pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). medchemexpress.cominvivochem.com Despite promising preclinical and early clinical findings, its development for major indications like Crohn's disease was ultimately discontinued. springer.comncats.io
| Area of Research | Key Preclinical Findings | Reference |
|---|---|---|
| Mechanism of Action | Inhibits p38 MAP kinase activation. | wikipedia.orgebi.ac.uk |
| Targets the TLR chaperone protein gp96, inhibiting its ATPase activity. | nih.govaai.org | |
| Desensitizes TLR4 signaling and blocks MyD88 recruitment. | nih.govmedchemexpress.com | |
| Inhibits activation of NF-κB and induction of COX-2 by TLR ligands. | nih.gov | |
| Cytokine Inhibition | Suppresses the production of pro-inflammatory cytokines TNF-α, IL-1β, and IL-6. | medchemexpress.cominvivochem.com |
| Disease Models | Showed potential in preclinical models of Crohn's disease, postoperative ileus, and necrotizing enterocolitis. | wikipedia.orggoogle.comkarger.com |
| Attenuated symptoms in experimental models of arthritis and autoimmune encephalomyelitis. | nih.gov | |
| Suppressed cytokine-storm induction by interleukin-2 (B1167480) (IL-2) in rat models. | wikipedia.org |
This table highlights significant findings from the preclinical research trajectory of Semapimod.
Structure
2D Structure
Properties
CAS No. |
872830-80-3 |
|---|---|
Molecular Formula |
C38H68N18O14S4 |
Molecular Weight |
1129.31 |
IUPAC Name |
N1,N10-bis(3,5-bis((E)-1-(2-carbamimidoylhydrazono)ethyl)phenyl)decanediamide tetramethanesulfonate |
InChI |
InChI=1S/C34H52N18O2.4CH4O3S/c1-19(45-49-31(35)36)23-13-24(20(2)46-50-32(37)38)16-27(15-23)43-29(53)11-9-7-5-6-8-10-12-30(54)44-28-17-25(21(3)47-51-33(39)40)14-26(18-28)22(4)48-52-34(41)42;4*1-5(2,3)4/h13-18H,5-12H2,1-4H3,(H,43,53)(H,44,54)(H4,35,36,49)(H4,37,38,50)(H4,39,40,51)(H4,41,42,52);4*1H3,(H,2,3,4)/b45-19+,46-20+,47-21+,48-22+;;;; |
InChI Key |
CKWNYVLFZNKVGX-RTQZJKMDSA-N |
SMILES |
C/C(=N\NC(=N)N)/c1cc(cc(c1)/C(=N/NC(=N)N)/C)NC(=O)CCCCCCCCC(=O)Nc2cc(cc(c2)/C(=N/NC(=N)N)/C)/C(=N/NC(=N)N)/C.CS(=O)(=O)O.CS(=O)(=O)O.CS(=O)(=O)O.CS(=O)(=O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Semapimod mesylate; Semapimod tetramesylate; CNI1493; CNI-1493; CNI1493; AXD-455; AXD 455; AXD455; AIDS121302; AIDS-121302 |
Origin of Product |
United States |
Preclinical Discovery and Development Trajectory
Early Research Initiatives and Originating Institutional Contexts
Semapimod (B1236278) was first developed at the Picower Institute for Medical Research. wikipedia.org The initial research was grounded in the hypothesis that the compound could inhibit the synthesis of nitric oxide in inflammatory macrophages. wikipedia.org This was thought to be achieved by blocking the uptake of arginine, an amino acid essential for nitric oxide production by these immune cells. wikipedia.org The early focus was on its potential as a selective inhibitor of cytokine-inducible arginine transport and subsequent nitric oxide production. probechem.com
Transition from Initial Mechanistic Hypotheses to Broader Investigative Areas
Subsequent research quickly revealed that Semapimod's anti-inflammatory effects were more complex than initially hypothesized. It was discovered that the suppression of nitric oxide synthesis occurred at concentrations ten times lower than what was required to inhibit arginine uptake. wikipedia.org This finding suggested that the compound was a more general inhibitor of inflammatory responses. wikipedia.org
Further investigation expanded its known mechanisms of action. Researchers found that Semapimod could suppress the production of several proinflammatory cytokines, including tumor necrosis factor (TNF), IL-1β, and IL-6. targetmol.commedchemexpress.commedchemexpress.com This cytokine inhibition was linked to the blockade of the p38 mitogen-activated protein kinase (MAPK) signaling pathway. wikipedia.orgmedchemexpress.commedchemexpress.com More recent studies have also identified the Toll-like receptor (TLR) chaperone gp96 as a target, with Semapimod inhibiting TLR4 signaling. probechem.commedchemexpress.comnih.gov This inhibition desensitizes cells to inflammatory triggers like lipopolysaccharide (LPS). nih.govnih.gov
| Initial Hypothesis | Broader Mechanisms Discovered | Molecular Targets |
|---|---|---|
| Inhibition of arginine transport to block nitric oxide synthesis. wikipedia.org | General suppression of pro-inflammatory cytokines (TNF, IL-6, IL-1β). wikipedia.orgmedchemexpress.com | p38 MAP Kinase. wikipedia.orgmedchemexpress.com |
| Inhibition of Toll-like receptor (TLR) signaling. medchemexpress.comnih.gov | TLR Chaperone gp96. probechem.comnih.gov | |
| Stimulation of the cholinergic anti-inflammatory pathway via the vagus nerve. wikipedia.org |
Preclinical Compound Designations and Analogues (e.g., CNI-1493, CPSI-2364)
Throughout its development, Semapimod has been known by several designations. The most prominent early designation was CNI-1493. wikipedia.org Other identifiers used in research and development include CPSI-2364 and AXD-455. probechem.comnih.gov
Researchers also developed analogues of the parent compound to dissect its multifaceted effects. For instance, to investigate its potential in Alzheimer's disease, the analogue C1213 was created. nih.gov This compound was specifically designed to lack the anti-inflammatory properties of CNI-1493 while retaining its ability to interact with and reduce amyloid-β (Aβ) aggregates. nih.gov This allowed scientists to differentiate the antiamyloidogenic effects from the anti-inflammatory effects in preclinical models of the disease. nih.gov Another salt form, CPSI-2364, was developed as a novel, orally absorbable formulation. wikipedia.org
| Designation | Description | Reference |
|---|---|---|
| CNI-1493 | Original preclinical and clinical trial designation. | wikipedia.org |
| CPSI-2364 | An orally absorbable salt form of Semapimod. | wikipedia.orgnih.gov |
| AXD-455 | Another designation for the compound. | probechem.comnih.gov |
| C1213 | A non-anti-inflammatory analogue developed for Alzheimer's disease research to isolate antiamyloidogenic properties. | nih.gov |
Evolution of Research Focus Areas in Preclinical Studies
The preclinical investigation of Semapimod has spanned a wide range of inflammatory and autoimmune conditions. Initial studies demonstrated its efficacy in animal models of carrageenan-induced inflammation and provided protection against lethal endotoxemia (LPS challenge) in mice. probechem.com
The research focus subsequently broadened to more specific and complex disease models:
Post-Hemorrhagic Vasospasm: In a rat femoral artery model, CNI-1493 was shown to significantly reduce vasospasm, an effect linked to the reduction of IL-6 levels. nih.gov
Gastrointestinal Inflammation: The orally active analogue CPSI-2364 was found to be effective in preventing postoperative ileus in mice. nih.gov This has been a significant area of interest, with Semapimod also being investigated for Crohn's disease. nih.gov
Oncology Adjuvant Therapy: Preclinical work in rats showed that Semapimod could suppress the cytokine storm induced by the anticancer agent interleukin-2 (B1167480) (IL-2) without diminishing its anti-tumor effects. wikipedia.org
Neurodegenerative and Neuroinflammatory Disorders: A major evolution in its research trajectory was the investigation into Alzheimer's disease. In transgenic mouse models, CNI-1493 demonstrated an ability to reduce amyloid-β plaque burden and improve cognitive deficits, suggesting both anti-inflammatory and antiamyloidogenic activities are relevant to its efficacy. nih.gov It has also been studied for its potential to inhibit glioblastoma cell invasion. medchemexpress.com
| Research Area | Preclinical Model | Key Findings | Reference |
|---|---|---|---|
| General Inflammation | Carrageenan-induced footpad inflammation (mice) | Prevented development of inflammation. | probechem.com |
| Endotoxemia | Lethal LPS challenge (mice) | Conferred protection against lethal challenge. | probechem.com |
| Post-Hemorrhagic Vasospasm | Rat femoral artery model | Attenuated vasospasm and reduced IL-6 levels. | nih.gov |
| Postoperative Ileus | Mouse model | CPSI-2364 reduced neutrophil counts and gastrointestinal deceleration. | nih.gov |
| Alzheimer's Disease | CRND8 transgenic mice | Reduced Aβ plaque burden and cognitive deficits. | nih.gov |
| Cancer (Adjunct) | Rat models with IL-2 therapy | Suppressed cytokine-storm induction from IL-2. | wikipedia.org |
Mechanistic Elucidation at the Molecular and Cellular Levels
Modulation of Key Inflammatory Signaling Pathways
Semapimod's ability to mitigate inflammatory responses stems from its intervention in several interconnected signaling cascades that are crucial for the production of pro-inflammatory mediators.
MAPKs are a group of protein kinases that play a pivotal role in cellular responses to a variety of external stimuli, including stress and inflammatory cytokines. medchemexpress.com Semapimod (B1236278) has been shown to specifically target and suppress components of the MAPK signaling network. wikipedia.orgnewdrugapprovals.org
A primary mechanism of action for semapimod is the inhibition of the p38 MAPK pathway. wikipedia.orgnewdrugapprovals.orginvivochem.comchemsrc.com This pathway is a key regulator in the synthesis of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β). invivochem.comchemsrc.com Research has demonstrated that semapimod effectively blocks the activation of p38 MAPK. ncats.ioncats.ioncats.io In studies using rat intestinal epithelioid cells (IEC-6), semapimod was shown to inhibit the phosphorylation of p38 MAPK induced by Toll-like receptor (TLR) ligands. This inhibitory action prevents the downstream signaling events that lead to the production of inflammatory mediators. invivochem.comnih.gov Specifically, pre-treatment with semapimod has been found to block the activating phosphorylation of p38 MAPK and its upstream activators, MAPK kinases 3/6, in response to lipopolysaccharide (LPS) but not in response to IL-1β. nih.gov This suggests a targeted effect on the TLR-mediated activation of the p38 MAPK cascade. nih.gov The inhibition of p38 MAPK by semapimod has also been observed in macrophages. invivochem.comchemsrc.com
Table 1: Effect of Semapimod on p38 MAPK Pathway Activation
| Cell Type | Stimulus | Effect of Semapimod | Reference |
| Rat IEC-6 intestinal epithelioid cells | TLR ligands (e.g., LPS) | Inhibition of p38 MAPK activation | ncats.io |
| Rat IEC-6 intestinal epithelioid cells | IL-1β | No inhibition of p38 MAPK activation | nih.gov |
| Macrophages | - | Inhibition of p38 MAPK | invivochem.comchemsrc.com |
The NF-κB pathway is a critical regulator of the immune and inflammatory responses, controlling the expression of numerous pro-inflammatory genes. researchgate.netmedchemexpress.com Semapimod has been shown to regulate this pathway by preventing the activation of NF-κB. newdrugapprovals.orgncats.ioncats.ioncats.io In its inactive state, NF-κB is bound in the cytoplasm by an inhibitory protein called IκBα. nih.gov Upon stimulation by inflammatory signals, IκBα is degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of target genes. nih.gov
Studies have demonstrated that semapimod blocks the degradation of IκBα induced by TLR ligands such as LPS, CpG DNA, and Pam3CSK4. nih.gov For instance, in IEC-6 cells, semapimod inhibited the degradation of IκBα induced by LPS concentrations up to 1 ug/ml. ncats.ioncats.io However, this effect was not observed in response to IL-1β, indicating that semapimod's action is specific to the TLR signaling cascade and does not directly target the downstream components of the NF-κB pathway itself. nih.gov This upstream intervention prevents the activation of NF-κB and the subsequent expression of inflammatory genes. newdrugapprovals.orginvivochem.comchemsrc.commedkoo.comontosight.ai
Cyclooxygenase-2 (COX-2) is an enzyme that is induced during inflammation and is responsible for the production of prostaglandins, which are key mediators of inflammation and pain. nih.gov The induction of COX-2 is often downstream of the p38 MAPK and NF-κB signaling pathways. nih.gov Consistent with its inhibitory effects on these upstream pathways, semapimod has been shown to inhibit the induction of COX-2. ncats.ioncats.io
In rat IEC-6 intestinal epithelioid cells, semapimod blocked the LPS-induced expression of COX-2. nih.gov This inhibition is a direct consequence of its ability to suppress TLR ligand-induced activation of p38 MAPK. nih.gov By preventing the induction of COX-2, semapimod effectively reduces the synthesis of inflammatory prostaglandins. newdrugapprovals.orginvivochem.comchemsrc.commedkoo.comontosight.ai
Table 2: Summary of Semapimod's Effects on Inflammatory Pathways
| Pathway | Key Molecule(s) | Effect of Semapimod | Reference |
| p38 MAPK | p38, MKK3/6 | Inhibition of phosphorylation/activation | nih.gov |
| NF-κB | IκBα | Inhibition of degradation | nih.gov |
| COX-2 | COX-2 enzyme | Inhibition of induction/expression | nih.govgoogle.com |
Inhibition of Mitogen-Activated Protein Kinases (MAPKs)
Interactions with Toll-Like Receptor (TLR) Signaling
Toll-like receptors (TLRs) are a class of proteins that play a crucial role in the innate immune system by recognizing pathogen-associated molecular patterns. The interaction of semapimod with TLR signaling is a key aspect of its mechanism of action. invivochem.com
Semapimod has been shown to inhibit signaling from several TLRs, including TLR2, TLR4, and TLR9, but not TLR5. nih.govmedkoo.com A significant finding is that semapimod targets gp96, an endoplasmic reticulum-localized chaperone protein of the HSP90 family that is essential for the proper folding and function of TLRs. nih.gov Semapimod inhibits the ATP-binding and ATPase activities of gp96 with an IC50 of approximately 0.2-0.4 μM. nih.gov
This inhibition of gp96 function leads to a desensitization of TLR signaling. invivochem.com The inhibition is rapid, with the drug being effective even when applied at the same time as the TLR ligand LPS. nih.gov Semapimod blocks the recruitment of the MyD88 adapter protein to the cell surface, which is one of the initial steps in TLR signaling. ncats.ioncats.ionih.gov Prolonged exposure to semapimod results in the accumulation of TLR4 and TLR9 in the perinuclear space, which is consistent with their retention in the endoplasmic reticulum due to impaired gp96 chaperone function. nih.gov
The inhibitory effect of semapimod on TLR4 signaling is dose-dependent and has an IC50 of approximately 0.3 μM. chemsrc.comncats.ioncats.ioncats.io However, it is important to note that semapimod's ability to block TLR responses is overcome by high concentrations of TLR ligands, as it fails to block responses to LPS concentrations of 5 μg/ml or higher. ncats.ioncats.ioncats.ionih.govmedkoo.com
Table 3: Semapimod's Interaction with TLR Signaling Components
| Target | Molecular Effect | Consequence | Reference |
| gp96 (HSP90 family chaperone) | Inhibition of ATP-binding and ATPase activity (IC50 ≈ 0.2-0.4 μM) | Impaired TLR biogenesis and function, ER retention of TLR4/9 | nih.gov |
| TLR4 Signaling | Inhibition (IC50 ≈ 0.3 μM) | Desensitization to LPS | chemsrc.comncats.ioncats.ioncats.io |
| MyD88 | Blocks cell-surface recruitment | Inhibition of early TLR signaling events | ncats.ioncats.ionih.gov |
TLR4 Signaling Pathway Inhibition and Cellular Desensitization
Semapimod mesylate demonstrates a notable inhibitory effect on the Toll-like receptor 4 (TLR4) signaling pathway, with a reported IC50 of approximately 0.3 μM. ncats.ioinvivochem.comresearchgate.net This inhibition leads to the desensitization of cells to lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria and a potent activator of TLR4. ncats.ionih.govnih.gov The inhibitory action of semapimod is concentration-dependent, affecting both the drug and the LPS. nih.govmedkoo.com Consequently, in the presence of semapimod, higher concentrations of LPS are needed to trigger a comparable cellular response as observed in untreated cells. nih.govmedkoo.com However, it is important to note that semapimod's inhibitory effect is overcome at high concentrations of LPS, typically at or above 5 μg/ml. ncats.ionih.gov This desensitization is a rapid process, with the drug being effective even when administered concurrently with LPS. researchgate.netnih.gov
Role of gp96 Chaperone Targeting
A key molecular target of semapimod is the endoplasmic reticulum-resident chaperone protein, gp96. nih.govnih.govmedkoo.com gp96, a member of the heat shock protein 90 (HSP90) family, plays a crucial role in the proper folding, assembly, and trafficking of several TLRs, including TLR4. researchgate.netnih.govmedkoo.com
Research has shown that semapimod directly interacts with gp96, inhibiting its ATP-binding and ATPase activities in a dose-dependent manner. nih.govmedkoo.com The IC50 values for the inhibition of gp96's ATP binding and ATPase activities are approximately 0.4 μM and 0.3 μM, respectively, which closely align with the IC50 for the inhibition of TLR4 signaling. nih.gov This direct and specific inhibition of gp96's essential functions distinguishes semapimod from its cytosolic paralog, HSP90, on which it has no significant inhibitory effect at concentrations that completely block gp96 ATPase activity. nih.gov
The inhibition of gp96 by semapimod has significant downstream consequences on TLR signaling. One of the earliest events in TLR signaling is the recruitment of adaptor proteins to the receptor complex. nih.govsigmaaldrich.com Semapimod has been shown to block the cell surface recruitment of the crucial adaptor protein MyD88 following TLR activation. nih.govnih.gov MyD88 is a common adaptor for many TLRs and is essential for initiating the downstream signaling cascade that leads to the production of inflammatory cytokines. nih.govfrontiersin.orgfrontiersin.org
Furthermore, prolonged exposure to semapimod results in the accumulation of TLR4 and TLR9 in the perinuclear space, which is consistent with their retention in the endoplasmic reticulum. nih.govnih.gov This is an expected outcome of impaired gp96 chaperone function, as the proper trafficking of these receptors to their functional locations is disrupted. researchgate.netnih.govnih.gov
Differential Effects on TLR Ligand Responses (e.g., LPS vs. IL-1β)
A significant aspect of semapimod's mechanism is its differential effect on various inflammatory stimuli. While it effectively inhibits signaling cascades initiated by TLR ligands, it does not block responses triggered by other inflammatory mediators like interleukin-1β (IL-1β) or cellular stresses. researchgate.netnih.govnih.gov For instance, semapimod inhibits the activation of p38 MAPK and NF-κB, as well as the induction of cyclooxygenase-2 (COX-2), in response to TLR ligands, but not in response to IL-1β. nih.govnih.gov This selectivity is attributed to the fact that the IL-1 receptor's biogenesis and signaling are independent of gp96. nih.gov This specificity for TLR-mediated pathways underscores the targeted nature of semapimod's anti-inflammatory action. nih.govnih.gov
Influence on Cytokine Production and Release
A primary consequence of semapimod's interference with TLR signaling is the suppression of pro-inflammatory cytokine production.
Nitric Oxide Synthase and Arginine Transport Inhibition in Macrophages
Semapimod was initially developed with the intent to inhibit nitric oxide (NO) synthesis in inflammatory macrophages. wikipedia.orgnewdrugapprovals.org This action was based on its ability to inhibit the transport of arginine, an amino acid essential for the production of nitric oxide by nitric oxide synthase (NOS). wikipedia.orgnewdrugapprovals.org However, further investigation revealed that semapimod could suppress nitric oxide synthesis at concentrations tenfold lower than what is required to inhibit arginine uptake. wikipedia.orgnewdrugapprovals.org This finding suggested that while it does inhibit arginine transport and subsequently NO production, its anti-inflammatory effects are more comprehensive and not solely reliant on this pathway. wikipedia.org The inhibition of NO production, a potent inflammatory mediator, is a significant aspect of semapimod's activity. invivochem.com
Cholinergic Anti-inflammatory Pathway Activation
A surprising and significant discovery regarding semapimod's mechanism of action is its ability to activate the cholinergic anti-inflammatory pathway. wikipedia.orgnih.gov This neural circuit plays a crucial role in regulating systemic inflammation.
In vivo studies have demonstrated that the primary mode of action for semapimod is through the stimulation of the vagus nerve. wikipedia.org Intracerebroventricular administration of semapimod was found to be 100,000 times more effective at suppressing endotoxin-induced TNF release and shock compared to intravenous administration, highlighting the central role of the nervous system in its anti-inflammatory effects. google.com Activation of the vagus nerve by semapimod is believed to be a key mechanism for its potent anti-inflammatory activity observed in living organisms. nih.gov This stimulation can be achieved pharmacologically with semapimod, leading to a reduction in inflammatory responses. nih.gov
The stimulation of the vagus nerve by semapimod leads to the down-regulation of inflammatory pathways. wikipedia.org This is achieved through the cholinergic anti-inflammatory pathway, a neural reflex that inhibits cytokine production. google.comgoogle.com Vagus nerve signals are transmitted to the spleen, where they trigger the release of acetylcholine (B1216132). Acetylcholine then interacts with α7 nicotinic acetylcholine receptors (α7nAChRs) on macrophages, which in turn inhibits the release of pro-inflammatory cytokines like TNF-α. frontiersin.org This neural regulation of inflammation provides a powerful mechanism for controlling the body's response to injury and infection. The activation of this pathway by semapimod explains its broad anti-inflammatory effects that extend beyond its direct molecular targets in immune cells. wikipedia.orgnih.gov
Other Identified Molecular Targets
Beyond its effects on cytokine production and neural pathways, semapimod has been found to interact with other specific molecular targets.
c-Raf Kinase Inhibition
This compound has been identified as a direct inhibitor of c-Raf kinase, a critical component of the mitogen-activated protein kinase (MAPK) signaling pathway. nih.gov This pathway is instrumental in transducing signals from extracellular stimuli to the cell nucleus, regulating processes such as cell proliferation, differentiation, and survival. In vitro kinase assays have demonstrated that semapimod directly targets and inhibits the enzymatic activity of c-Raf. nih.gov Notably, this inhibition is specific, as the compound was not found to affect the activity of b-Raf, another isoform in the Raf kinase family. nih.gov
The inhibition of c-Raf by semapimod leads to impaired MAPK signaling. nih.gov This was substantiated in a study on patients with Crohn's disease, a chronic inflammatory condition of the gastrointestinal tract. nih.gov Colon biopsies from these patients showed increased expression of phosphorylated MEK (phospho-MEK), the immediate downstream substrate of Raf kinase. nih.gov Following treatment with semapimod, patients who exhibited a good clinical response showed a significant decrease in phospho-MEK levels. nih.gov Conversely, a patient who did not respond clinically to the treatment showed no reduction in phospho-MEK expression. nih.gov This correlation suggests that the clinical efficacy of semapimod in this context is linked to its ability to downregulate c-Raf activity. nih.gov
While the direct inhibition of c-Raf is a confirmed mechanism, it does not fully account for all of semapimod's anti-inflammatory effects. nih.gov For instance, the blockade of p38 and JNK MAPK pathways, which are also observed with semapimod treatment, cannot be explained by c-Raf inhibition alone, as these pathways are independent of c-Raf. nih.gov This indicates that semapimod possesses a multi-faceted mechanism of action that extends beyond c-Raf inhibition.
Table 1: Effect of Semapimod on c-Raf Pathway in Crohn's Disease Patients
| Patient Group | Change in Phospho-MEK Levels | Clinical Outcome |
|---|---|---|
| Clinical Responders (n=6) | Significantly Decreased | Clinical Remission |
| Clinical Non-responder (n=1) | No Decrease Observed | No Clinical Improvement |
Data derived from a study on paired colon biopsies from Crohn's disease patients treated with semapimod. nih.gov
Modulation of High-Mobility Group Box 1 (HMGB1) and Receptor for Advanced Glycation Endproducts (RAGE) Pathways
This compound also exerts its effects by modulating the pathway involving High-Mobility Group Box 1 (HMGB1) and the Receptor for Advanced Glycation Endproducts (RAGE). google.com HMGB1 is a nuclear protein that can be released into the extracellular space by necrotic or activated immune cells, where it functions as a potent pro-inflammatory cytokine or a damage-associated molecular pattern (DAMP). researchgate.netmdpi.comembopress.org Extracellular HMGB1 binds to several receptors, most notably RAGE, initiating downstream signaling cascades that promote inflammation. researchgate.netmdpi.com
Research has shown that semapimod can significantly reduce the expression of both HMGB1 and its receptor, RAGE. google.com In a preclinical rat model of necrotizing enterocolitis, a severe inflammatory intestinal condition, administration of semapimod led to a marked decrease in the expression of HMGB1 and RAGE in the ileum of formula-fed, hypoxic animals. google.com This finding suggests that the protective effects of semapimod in this disease model are, at least in part, attributable to its ability to downregulate this inflammatory axis. google.com
The HMGB1-RAGE signaling pathway is implicated in the pathogenesis of numerous inflammatory disorders. google.commdpi.com The binding of HMGB1 to RAGE on cell surfaces, including on macrophages and endothelial cells, can activate transcription factors like NF-κB, leading to the production of various pro-inflammatory cytokines and adhesion molecules. researchgate.netembopress.orgmdpi.commonash.edu By reducing the availability of both the ligand (HMGB1) and its receptor (RAGE), semapimod effectively dampens this critical inflammatory amplification loop. google.com
Table 2: In Vivo Effect of Semapimod on HMGB1 and RAGE Expression
| Treatment Group | HMGB1 Expression in Ileal Tissue | RAGE Expression in Ileal Tissue |
|---|---|---|
| Formula-Fed + Hypoxia (Control) | High | High |
| Formula-Fed + Hypoxia + Semapimod | Significantly Reduced | Significantly Reduced |
Findings based on an experimental model of necrotizing enterocolitis in rats. google.com
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| c-Raf |
| b-Raf |
| Mitogen-activated protein kinase (MAPK) |
| Phospho-MEK |
| p38 |
| JNK |
| High-Mobility Group Box 1 (HMGB1) |
| Receptor for Advanced Glycation Endproducts (RAGE) |
Pharmacological Characterization in Preclinical Systems
In Vitro Cellular Pharmacology
Studies in Macrophages and Monocytes
Semapimod (B1236278), also known as CNI-1493, has demonstrated significant anti-inflammatory effects in in vitro studies involving macrophages and monocytes. wikipedia.orggoogle.com It was initially developed to inhibit nitric oxide synthesis in inflammatory macrophages by blocking the uptake of arginine, a necessary substrate for this process. wikipedia.org However, subsequent research revealed that semapimod could suppress nitric oxide production at concentrations ten times lower than what was required to inhibit arginine uptake, suggesting a more comprehensive mechanism of action as a general inhibitor of inflammatory responses. wikipedia.orgnih.gov
A key mechanism of semapimod's action is the inhibition of proinflammatory cytokine production. medchemexpress.commedchemexpress.com In lipopolysaccharide (LPS)-stimulated macrophages, semapimod treatment resulted in a dose-responsive decrease in the protein levels of tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). aai.org This inhibition of cytokine synthesis was observed at concentrations (0.01, 0.1, and 1 μM) that did not cause significant cytotoxicity. aai.org The compound also leads to a significant reduction in the phosphorylation of p38-MAPK in macrophages, as well as the gene expression of other proinflammatory mediators like macrophage inflammatory protein-1alpha, monocyte chemoattractant protein-1, and intercellular adhesion molecule-1. medchemexpress.commedchemexpress.com
Further studies have indicated that semapimod's anti-inflammatory effects are not solely dependent on the inhibition of arginine uptake and subsequent nitric oxide production. The compound inhibits LPS-induced inflammatory cytokine release by macrophages at concentrations much lower than those needed to block arginine uptake. nih.gov It is believed that semapimod's diverse effects are tissue-specific and contribute to its protective action against the inflammatory responses induced by LPS. google.com
Effects on Endothelial Cells and Dendritic Cells
Semapimod's anti-inflammatory activity extends beyond macrophages and monocytes to other cell types, including endothelial and dendritic cells. nih.gov In preclinical models, semapimod has shown the ability to improve endothelial dysfunction. For instance, in Obese Zucker rats, a model for endothelial dysfunction, treatment with semapimod restored endothelium-dependent vasorelaxation. medchemexpress.com
Evidence also suggests that semapimod affects the biology of dendritic cells (DCs). Dendritic cells are crucial for initiating immune responses, and their maturation is a critical step. mdpi.com Semapimod has been shown to interfere with the maturation of DCs. Specifically, the addition of semapimod to the maturation stimulus for DCs resulted in decreased expression of CD83, a characteristic marker of DC maturation. This finding suggests that semapimod can modulate the adaptive immune response by impacting the function of these key antigen-presenting cells. Further in vitro studies have demonstrated a significant reduction in DC-mediated T-cell stimulation in the presence of semapimod.
Investigations in Intestinal Epithelial Cells (e.g., IEC-6)
Semapimod has been studied in intestinal epithelial cells, such as the rat intestinal epithelioid cell line IEC-6, to understand its potential for treating intestinal inflammatory disorders. google.comnih.gov Since semapimod is not absorbed in the intestine, it is considered a promising candidate for targeted therapy of such conditions. nih.gov
In IEC-6 cells, semapimod inhibits the activation of p38 mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB), as well as the induction of cyclooxygenase-2 (COX-2) by Toll-like receptor (TLR) ligands. nih.govnih.gov However, it does not block the activation of these pathways by interleukin-1β (IL-1β) or cellular stress. nih.govnih.gov This selectivity suggests that semapimod targets an early step in the TLR signaling cascade, before it branches into the p38 and NF-κB pathways. nih.gov
Specifically, semapimod was found to inhibit the phosphorylation and activation of p38 MAP kinase induced by lipopolysaccharide (LPS) in a concentration-dependent manner in IEC-6 cells. google.com This effect appears to be selective for the LPS signaling pathway, as semapimod did not inhibit p38 activation by other stimuli like peroxynitrite (ONOO⁻). google.com The compound also blocked the degradation of IκBα, an inhibitor of NF-κB, which was induced by TLR ligands such as LPS, CpG DNA, and Pam₃CSK₄, but not by flagellin. nih.gov
The underlying mechanism for these effects in intestinal epithelial cells has been identified as the targeting of gp96, a chaperone protein in the endoplasmic reticulum that is essential for the proper functioning of TLRs. nih.govaai.org Semapimod inhibits the ATP-binding and ATPase activities of gp96. nih.govaai.org This action desensitizes TLR signaling, and upon prolonged exposure, leads to the accumulation of TLR4 and TLR9 in the perinuclear space, which is consistent with impaired gp96 function. nih.govaai.org
Concentration-Dependent Responses and Specificity Profiles in vitro (e.g., IC50 values)
The inhibitory effects of semapimod are concentration-dependent. In studies with macrophages, semapimod demonstrated a dose-responsive reduction of LPS-induced TNF-α, IL-1β, and IL-6 production at concentrations of 0.01, 0.1, and 1 μM, with significant cytotoxicity only observed at higher concentrations of 10 and 100 μM. aai.org
In rat IEC-6 intestinal epithelial cells, semapimod progressively shifted the LPS dose-response curve for p38 phosphorylation to the right at concentrations ranging from 0.02 to 10 μM. nih.gov The half-maximal inhibitory concentration (IC₅₀) of semapimod for the response to 20-1000 ng/ml of LPS is approximately 0.3 μM. nih.gov Similarly, it inhibits TLR4 signaling with an IC₅₀ of about 0.3 μM. medchemexpress.comncats.io However, at concentrations up to 10 μM, semapimod did not significantly inhibit the response to high concentrations of LPS (5 μg/ml or higher). nih.govncats.io
The specificity of semapimod's action is notable. It directly and specifically inhibits the ATP-binding and ATPase activities of the TLR chaperone gp96, with an IC₅₀ of approximately 0.2-0.4 μM. nih.govaai.org At concentrations that completely inhibit gp96 ATPase, semapimod does not significantly affect the ATPase activity of HSP90, a related cytosolic protein. nih.gov This indicates a specific interaction with gp96. Furthermore, semapimod's inhibitory action on TLR signaling is rapid, being effective even when administered at the same time as the LPS stimulus. nih.govnih.gov
Interactive Data Table: In Vitro IC50 Values for Semapimod
| Target | Cell Type/System | Stimulus | Response Measured | IC50 Value (μM) | Reference(s) |
| TLR4 Signaling | Rat IEC-6 Cells | LPS (20-1000 ng/ml) | p38 Phosphorylation | ~0.3 | nih.govmedchemexpress.com |
| gp96 ATPase Activity | In Vitro (purified protein) | - | ATPase Activity | ~0.3 | nih.gov |
| gp96 ATP-Binding | In Vitro (purified protein) | - | ATP Binding | ~0.4 | nih.gov |
Pharmacodynamic Effects in Animal Models
Systemic Inflammatory Response Modulation
In animal models, semapimod has demonstrated the ability to modulate systemic inflammatory responses. It has been shown to protect against lethal endotoxemia. nih.gov Studies in rats revealed that an intact vagus nerve is necessary for the anti-inflammatory action of semapimod, suggesting a mechanism involving the cholinergic anti-inflammatory pathway. wikipedia.orggoogle.com In a model of endotoxin-induced shock, intracerebroventricular administration of semapimod was found to be significantly more potent in suppressing endotoxin-induced TNF release compared to intravenous administration. google.com
In a rabbit model of acute intestinal ischemia-reperfusion, intravenous administration of semapimod significantly reduced plasma levels of TNF-α and IL-1β and resulted in milder intestinal mucosal injury compared to placebo. nih.gov While IL-6 levels were also lower in the semapimod-treated group, the difference was not statistically significant. nih.gov These findings suggest that semapimod can minimize intestinal mucosa injury and reduce the systemic inflammatory response associated with ischemia-reperfusion. nih.govresearchgate.net
Furthermore, in a mouse model of lipopolysaccharide (LPS)-induced systemic inflammatory response syndrome (SIRS), which mimics sepsis, treatment with agents that increase O-GlcNAcylation, a protein modification, reduced systemic inflammation and improved survival. frontiersin.org While not directly about semapimod, this highlights the complex interplay of pathways involved in systemic inflammation that can be targeted for therapeutic intervention. Systemic inflammation is characterized by the release of proinflammatory cytokines like TNF-α, IL-1β, and IL-6, which can lead to multiple organ damage. frontiersin.orgmdpi.com
Tissue-Specific Anti-inflammatory Actions
Preclinical investigations have demonstrated that Semapimod mesylate exerts targeted anti-inflammatory effects that vary across different cell types and tissues. This specificity is largely attributed to its distinct mechanism of action, which involves the modulation of key inflammatory signaling pathways in a cell-dependent manner. The compound has shown significant activity in various models of inflammation, particularly in immune cells and intestinal tissues.
Research indicates that the diverse effects of semapimod are tissue-specific, providing protection against hemodynamic and inflammatory responses. google.com The anti-inflammatory properties of semapimod are not limited to a single cell type; it has been shown to inhibit inflammatory responses in macrophages, monocytes, endothelial cells, dendritic cells, and enterocytes. nih.gov This broad yet specific activity underscores its potential in managing a variety of inflammatory conditions. nih.gov
A primary mechanism underlying its action is the inhibition of the phosphorylation and activation of p38 mitogen-activated protein kinase (p38 MAP kinase), a key enzyme in the inflammatory cascade. google.com This effect has been observed in both human monocytes and the murine macrophage cell line RAW 264.7. google.com Furthermore, semapimod selectively affects the activation of p38 MAP kinase by lipopolysaccharide (LPS) in IEC-6 intestinal epithelial cells, highlighting its targeted impact on gut inflammation. google.comgoogle.com In these intestinal cells, semapimod inhibits the activation of p38 MAPK and NF-κB, as well as the induction of cyclooxygenase-2 (COX-2) by Toll-like receptor (TLR) ligands, but not by interleukin-1β (IL-1β) or other stressors. nih.gov
In macrophages, semapimod is known to suppress the production of nitric oxide and the release of proinflammatory cytokines. google.commedchemexpress.com Studies have also shown that semapimod leads to a significant decrease in p38-MAPK phosphorylation in these cells. medchemexpress.com This results in the reduced expression of proinflammatory genes for macrophage inflammatory protein-1alpha, interleukin-6, and monocyte chemoattractant protein-1. medchemexpress.com
The selectivity of semapimod is further emphasized by its targeted action on cells of the monocytic lineage. For instance, while it can inhibit microglia-stimulated invasion of glioblastoma cells, it does not affect serum-stimulated glioblastoma cell invasion, even at high concentrations. medchemexpress.com Preclinical studies have explored its efficacy in various tissue-specific inflammatory models, including pancreatitis, allograft rejection, and Crohn's disease. nih.gov
Preclinical Efficacy in Intestinal Inflammation
Semapimod has been evaluated for its protective effects in experimental models of necrotizing enterocolitis (NEC), a severe inflammatory bowel disease affecting newborns. google.com In a rat model of NEC, semapimod administration was found to limit the degree of intestinal injury by inhibiting the expression and accumulation of the pro-inflammatory protein High-Mobility Group Box 1 (HMGB1) in ileal mucosal scrapings. google.com This suggests a protective role for semapimod against intestinal epithelial cell death both in vitro and in vivo. google.com
The tables below summarize the key preclinical findings regarding the tissue-specific anti-inflammatory actions of this compound.
Table 1: Effects of Semapimod on Inflammatory Pathways in Intestinal Epithelial Cells (IEC-6)
| Parameter | Stimulus | Effect of Semapimod | Finding | Citation |
|---|---|---|---|---|
| p38 MAPK Activation | LPS | Inhibition | Selectively inhibits LPS-induced phosphorylation. | google.comnih.gov |
| NF-κB Activation | LPS | Inhibition | Blocks activation pathway. | nih.gov |
| COX-2 Induction | TLR Ligands | Inhibition | Prevents induction by TLR ligands. | nih.gov |
| IκBα Degradation | LPS (≤1 µg/ml) | Inhibition | Prevents degradation of the NF-κB inhibitor. | ncats.ioncats.io |
| IκBα Degradation | LPS (≥5 µg/ml) | No Effect | Ineffective at high LPS concentrations. | ncats.ioncats.io |
Table 2: Effects of Semapimod on Macrophage and Monocyte Function
| Cell Type | Parameter | Effect of Semapimod | Finding | Citation |
|---|---|---|---|---|
| Macrophages | Nitric Oxide Production | Inhibition | Abrogated nitric oxide production in the tunica muscularis. | medchemexpress.com |
| Macrophages | Proinflammatory Cytokine Release (TNF-α, IL-1β, IL-6) | Inhibition | Suppresses the release of key inflammatory cytokines. | google.commedchemexpress.com |
| Murine Macrophages (RAW 264.7) / Human Monocytes | p38 MAP Kinase Activation | Inhibition | Inhibits phosphorylation and activation of p38. | google.comgoogle.com |
Therapeutic Efficacy in Preclinical Disease Models
Inflammatory Bowel Disease (IBD) Models
Animal models are crucial for understanding the pathogenesis of IBD and for the preclinical evaluation of novel therapeutics. The following sections detail the major models used to mimic human IBD and analyze the therapeutic potential of Semapimod (B1236278) within this context.
The DSS-induced colitis model is widely used to simulate the characteristics of human ulcerative colitis. nih.govinotiv.com Administration of DSS, a synthetic sulfated polysaccharide, in the drinking water of rodents is toxic to the colonic epithelium, leading to a breakdown of the mucosal barrier. wvu.edu This disruption allows luminal bacteria to penetrate the mucosa, triggering an acute inflammatory response characterized by weight loss, diarrhea, bloody stools, and mucosal ulceration. nih.govresearchgate.net Chronic colitis can be induced through repeated cycles of DSS administration. nih.gov
While Semapimod's mechanism of targeting macrophage activation and proinflammatory cytokines is relevant to the pathology of DSS-induced colitis, semanticscholar.orgportico.org direct preclinical studies evaluating the efficacy of Semapimod mesylate specifically in this model were not identified in the reviewed literature. However, studies on other p38 MAPK inhibitors have shown reduced inflammatory activity in DSS colitis models. semanticscholar.org Conversely, one study noted that a broad-spectrum p38 inhibitor did not produce significant benefits, whereas a selective genetic deletion of p38α in myeloid cells was protective, suggesting a complex and cell-specific role for this pathway in colitis. nih.gov
The TNBS-induced colitis model is used to study the immunological aspects of IBD, creating a pathology that resembles Crohn's disease. wvu.edu Intrarectal administration of the haptenizing agent TNBS in ethanol (B145695) induces a T-helper 1 (Th1) cell-mediated immune response, resulting in transmural inflammation. wvu.edu
One publication noted that CNI-1493 has demonstrated efficacy in an animal model of intestinal inflammation, although the specific model was part of unpublished observations at the time. karger.com The compound's known function as an inhibitor of p38 MAPK and subsequent inflammatory cytokine production is highly relevant to the Th1-driven inflammation characteristic of the TNBS model. karger.compsu.edu However, specific studies detailing the therapeutic efficacy of this compound in TNBS-induced colitis were not found in the performed search.
The adoptive T-cell transfer model is a key tool for investigating the role of T lymphocytes in the pathogenesis of IBD. inotiv.com In this model, specific subsets of T cells (typically naïve CD4+ T cells) are transferred from healthy donor mice into immunodeficient recipients (e.g., RAG knockout mice). ibdcentrebc.ca The transferred T cells react to commensal gut bacteria, leading to a chronic, T-cell-driven colitis that recapitulates many features of human Crohn's disease. ibdcentrebc.canih.gov
This model is critical for evaluating therapies that target T-cell-mediated inflammation. Research indicates that Semapimod's primary targets are cells of the monocytic lineage, such as macrophages, and that it does not directly affect T-cell cytokine production or signaling. aai.org No preclinical studies evaluating this compound in the adoptive T-cell transfer model of colitis were identified in the literature reviewed.
The evaluation of therapeutic efficacy in colitis models relies on a combination of clinical, histopathological, and immunological endpoints. Histopathological analysis involves microscopic examination of colon tissue to score the degree of inflammation, the presence of ulcerations, epithelial cell loss, and infiltration of inflammatory cells. researchgate.net Key immunological endpoints include the measurement of myeloperoxidase (MPO) activity, an indicator of neutrophil infiltration, and the quantification of pro-inflammatory cytokine levels in the tissue. researchgate.net
Semapimod's mechanism of action directly relates to these immunological markers. In vitro studies with macrophages have demonstrated that Semapimod treatment leads to a dose-dependent reduction in the production of key inflammatory cytokines, including TNF-α, IL-1β, and IL-6. aai.org It also suppresses the phosphorylation of p38 MAPK, JNK, and ERK, which are critical kinases in the inflammatory signaling cascade. aai.org These effects would be expected to translate to reduced immune cell infiltration and lower histological damage scores in colitis models.
| Endpoint | Effect of Semapimod Treatment | Associated Signaling Pathway | Reference |
|---|---|---|---|
| TNF-α Production | Reduced | p38 MAPK, JNK, c-Raf | aai.org |
| IL-1β Production | Reduced | MAPK | aai.org |
| IL-6 Production | Reduced | MAPK | aai.org |
| p38 MAPK Phosphorylation | Suppressed | MAPK Cascade | aai.org |
| JNK Phosphorylation | Suppressed | MAPK Cascade | aai.org |
| Nitric Oxide Production | Inhibited | p38 MAPK | medchemexpress.commedchemexpress.com |
Postoperative Ileus (POI) Models
Postoperative ileus is a common complication following abdominal surgery, characterized by a temporary impairment of gastrointestinal motility. omicsonline.orgresearchgate.net It is understood to be an inflammatory condition initiated by the activation of resident macrophages in the muscularis externa of the intestine. omicsonline.org
Preclinical studies have demonstrated that Semapimod is effective in preventing gastrointestinal motility dysfunction in animal models of POI. A single preoperative administration of Semapimod was shown to prevent the intestinal dysmotility induced by abdominal surgery in mice. omicsonline.org The therapeutic effect is attributed to the inhibition of p38-MAPK phosphorylation within intestinal macrophages. omicsonline.org This action prevents the subsequent cascade of inflammatory events, including the expression of proinflammatory genes (e.g., IL-6, MIP-1α) and the production of nitric oxide, which is known to suppress smooth muscle contractility. omicsonline.org Consequently, Semapimod preserved both small intestinal and colonic motility after surgical manipulation. omicsonline.org
Further studies using an orally active mesylate salt form of the compound (CPSI-2364) confirmed these findings in both rodent and swine models, demonstrating that oral preoperative administration prevents POI. researchgate.net
| Model | Key Findings | Mechanism of Action | Reference |
|---|---|---|---|
| Mouse Model of POI (Intestinal Manipulation) | Prevented suppression of smooth muscle contractility. Maintained small intestinal and colonic motility. | Decreased p38-MAPK phosphorylation in macrophages. Reduced proinflammatory gene expression (MIP-1α, IL-6, MCP-1, ICAM-1). Abrogated nitric oxide production. | omicsonline.org |
| Swine Model of POI (Intestinal Manipulation) | Oral administration of CPSI-2364 (oral form of Semapimod) prevented POI. | Blockade of p38 MAPK pathway. Abrogation of nitric oxide production in macrophages. | researchgate.net |
Impact on Macrophage Activity in the Intestinal Wall
Semapimod, also known as CNI-1493, functions as a macrophage deactivator. frontiersin.orgnih.gov It was initially developed to inhibit nitric oxide synthesis in inflammatory macrophages by blocking the uptake of arginine, a necessary substrate. wikipedia.org However, it was later discovered that semapimod suppresses inflammatory responses at concentrations much lower than required for arginine transport inhibition. wikipedia.org The compound is known to inhibit the production of pro-inflammatory cytokines. newdrugapprovals.org Specifically, it has been shown to suppress the synthesis of tumor necrosis factor (TNF-α) and other cytokines by inhibiting the activation of p38 MAP kinase. wikipedia.orggoogle.com This mechanism is crucial in the context of Crohn's disease, where inflammatory MAP kinases play a critical role in the pathogenesis of gut inflammation. google.com
Investigations in Rodent and Swine Models
The SAMP1/YitFc mouse strain, which develops a spontaneous ileitis resembling human Crohn's disease, serves as a relevant rodent model for such studies. jax.org This model is characterized by transmural inflammation in the ileum. jax.org While direct studies of semapimod in swine models for Crohn's disease are not detailed in the provided results, its development for Crohn's disease has involved various preclinical evaluations. newdrugapprovals.orgncats.io Semapimod's ability to inhibit key inflammatory mediators makes it a candidate for investigation in such large animal models that mimic human intestinal inflammation.
Necrotizing Enterocolitis (NEC) Models
Semapimod has demonstrated protective effects in experimental models of necrotizing enterocolitis (NEC), a severe inflammatory intestinal condition primarily affecting neonates. nih.govgoogle.comfrontiersin.org
Attenuation of Intestinal Injury in Animal Models
In a neonatal rat model of NEC, which involves formula feeding and hypoxia to induce intestinal injury, administration of semapimod resulted in partial protection against the development of NEC-like intestinal damage. nih.govgoogle.com The compound works by inhibiting the upregulation of the pro-inflammatory protein High-Mobility Group Box 1 (HMGB1) and its receptor for advanced glycation end products (RAGE). nih.govgoogle.comgoogle.com By suppressing these and other proinflammatory mediators, semapimod limits the intestinal injury caused by formula feeding and hypoxia. google.comgoogle.com While it does not completely prevent the morphological changes associated with NEC, it significantly mitigates intestinal epithelial cell death. google.com
Modulation of Pro-apoptotic and Pro-inflammatory Proteins (e.g., Bax, Bad, iNOS)
Research in rat models of NEC has shown that the condition is associated with an increased expression of pro-apoptotic and pro-inflammatory proteins. nih.gov Semapimod administration was found to decrease the expression of the pro-apoptotic Bcl-2 family members Bad and Bax. nih.govgoogle.com Furthermore, it also inhibited the upregulation of the pro-inflammatory enzyme inducible nitric oxide synthase (iNOS). nih.govgoogle.com This modulation of key proteins involved in apoptosis and inflammation pathways underscores the mechanism behind semapimod's protective effects in experimental NEC. nih.govgoogle.com
Autoimmune Disease Models (Preclinical)
The anti-inflammatory properties of semapimod extend to its evaluation in preclinical models of autoimmune diseases. nih.gov
Experimental Autoimmune Encephalomyelitis (EAE) Studies
Experimental Autoimmune Encephalomyelitis (EAE) is a widely used animal model for the human autoimmune disease multiple sclerosis. criver.comnih.gov It is characterized by autoimmune-mediated inflammation, demyelination, and axonal loss in the central nervous system. nih.govfocusonseveresuffering.co.uk Studies have reported a beneficial effect of semapimod in experimental autoimmune encephalomyelitis, highlighting its potential as a modulator of autoimmune responses. nih.gov The model can be induced in various species, most commonly mice and rats, using myelin-related proteins or peptides to trigger an autoimmune reaction. immunologyresearchjournal.commdbioproducts.com Semapimod's mechanism, which involves inhibiting p38 MAPK activation and suppressing inflammatory cytokines, is relevant to the pathology of EAE. wikipedia.orgnih.gov
Interactive Data Table: Summary of Semapimod's Preclinical Efficacy
| Disease Model | Key Findings | Affected Proteins/Pathways |
| Crohn's Disease | Inhibition of macrophage activation and pro-inflammatory cytokine production. | p38 MAP Kinase, TNF-α |
| Necrotizing Enterocolitis (NEC) | Attenuation of intestinal injury and inflammation. | HMGB1, RAGE, Bax, Bad, iNOS |
| Experimental Autoimmune Encephalomyelitis (EAE) | Reported beneficial effects in modulating autoimmune response. | Inflammatory Cytokines, p38 MAP Kinase |
Neuroinflammatory and Neurodegenerative Disease Models (Preclinical)
In preclinical models of Alzheimer's disease (AD), semapimod has demonstrated significant potential to ameliorate key aspects of the disease's pathophysiology. nih.gov Studies using TgCRND8 mice, which overexpress a mutant form of human amyloid precursor protein (APP), have shown that treatment with CNI-1493 interferes with the assembly of amyloid-beta (Aβ) peptides and protects neurons from the toxic effects of soluble Aβ oligomers. nih.govnih.gov
Administration of CNI-1493 to these transgenic mice over an eight-week period resulted in a substantial reduction in Aβ deposition. nih.govnih.gov Specifically, a 70% reduction in the amyloid plaque area was observed in the cortex and an 87% reduction was seen in the hippocampus of treated animals compared to controls. nih.govnih.gov Furthermore, CNI-1493 treatment significantly improved object recognition memory in these mice. nih.gov In vitro analyses using an APP-overexpressing cell line confirmed that CNI-1493 caused a significant, dose-dependent decrease in the accumulation of total Aβ. nih.govnih.gov The mechanism appears to involve a shift in APP processing towards the non-amyloidogenic pathway and enhanced phagocytosis of Aβ by microglia. researchgate.netj-alz.com
Table 2: Effects of Semapimod (CNI-1493) in Preclinical Alzheimer's Disease Models
| Model/System | Effect | Detailed Finding | References |
|---|---|---|---|
| TgCRND8 Mice | Aβ Plaque Formation | 70% reduction in cortex, 87% reduction in hippocampus. | nih.gov, nih.gov, |
| TgCRND8 Mice | Cognitive Function | Significantly improved object recognition memory. | nih.gov |
| APP-overexpressing Cell Line | Aβ Production | Significant dose-dependent decrease in total Aβ accumulation. | nih.gov, nih.gov |
| Primary Microglia | Aβ Oligomerization | Prevents Aβ oligomer formation. | researchgate.net, j-alz.com |
| Primary Microglia | Phagocytosis | Enhanced the Aβ removal mechanism. | researchgate.net, j-alz.com |
Semapimod has exhibited broad neuroprotective properties in several preclinical models of neurological disease, largely attributed to its anti-inflammatory actions. karger.com The compound has been shown to protect neuronal cells from the toxic effects of soluble amyloid-β (Aβ) oligomers. nih.govnih.gov This neuroprotective capacity is linked to its ability to inhibit neuroinflammatory processes, which are a key component of neurodegeneration. karger.comnih.gov
In an acute 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) mouse model of Parkinson's disease, administration of CNI-1493 markedly protected tyrosine hydroxylase-positive dopaminergic neurons in the substantia nigra from MPTP-induced neurotoxicity. karger.comnih.gov This neuronal protection was accompanied by a significant reduction in the number of activated microglia, indicating a suppression of the neuroinflammatory response. karger.comnih.gov Further research suggests that CNI-1493's beneficial effects may also be mediated through the stimulation of the vagus nerve and the cholinergic anti-inflammatory pathway, which helps to down-regulate systemic inflammation that can impact the central nervous system. frontiersin.orgnih.gov
Table 3: Summary of Semapimod (CNI-1493) Neuroprotective Effects
| Model | Disease Context | Neuroprotective Finding | References |
|---|---|---|---|
| MPTP Mouse Model | Parkinson's Disease | Protected dopaminergic neurons in the substantia nigra from neurotoxicity. | karger.com, nih.gov |
| MPTP Mouse Model | Parkinson's Disease | Profoundly reduced the activation of microglia within the substantia nigra. | karger.com, nih.gov |
| In Vitro Neuronal Cells | Alzheimer's Disease | Protected neuronal cells from the toxic effect of soluble Aβ oligomers. | nih.gov, nih.gov |
| Preclinical Stroke Model | Ischemic Stroke | Shown to be protective for stroke in preclinical testing. | frontiersin.org |
| General | Neuroinflammation | Stimulates the cholinergic anti-inflammatory pathway via the vagus nerve. | frontiersin.orgnih.gov |
Infectious Disease Models (Preclinical)
Semapimod has demonstrated notable antiviral activity, particularly against Human Immunodeficiency Virus (HIV-1), in cellular systems. cornell.edunih.gov Its mechanism of action is not directed at the virus itself but at a cellular host factor essential for viral replication. nih.govjci.org CNI-1493 functions as a potent inhibitor of the enzyme deoxyhypusine (B1670255) synthase (DHS). nih.govjci.org The inhibition of DHS prevents the post-translational modification and activation of eukaryotic initiation factor 5A (eIF-5A), a cellular protein that is critical for the replication of HIV-1. nih.govjci.org
Studies have shown that CNI-1493 effectively suppresses HIV-1 replication in a dose-dependent manner in various cell lines and in peripheral blood mononuclear cells (PBMCs) from patients, including those with multidrug-resistant virus isolates. jci.orgcloudfront.net Importantly, this antiviral effect is achieved at drug concentrations that are not harmful to the host cells, as demonstrated by analyses of cell viability, apoptosis, and cell cycle progression. jci.orgcloudfront.net
Table 4: Antiviral Activity of Semapimod (CNI-1493) in Cellular Systems
| Virus | Cellular System | Finding | Mechanism | References |
|---|---|---|---|---|
| HIV-1 | Jurkat T-cells, PM1 cells | Efficiently suppressed virus replication in a dose-dependent manner. | Inhibition of deoxyhypusine synthase (DHS), preventing eIF-5A activation. | jci.org, nih.gov |
| HIV-1 (clinical isolates) | Patient PBMCs | Clearly inhibited various clinical virus isolates, including multidrug-resistant strains. | Inhibition of host cell factor eIF-5A required for viral replication. | jci.org, cloudfront.net |
| HIV-1 | Jurkat T-cells, PBMCs | Antiviral activity was not caused by deleterious effects on the host cells. | N/A | jci.org, cloudfront.net |
Semapimod has shown promise as an antimalarial agent due to a dual mechanism of action that targets both the parasite and the host's inflammatory response. nih.gov In vitro experiments with Plasmodium-infected erythrocytes demonstrated that CNI-1493 could clear the parasites within two days. nih.gov
In a preclinical in vivo model using C57BL/6 mice infected with Plasmodium berghei ANKA, which causes a lethal cerebral malaria, CNI-1493 treatment significantly reduced parasitemia and prevented death. nih.gov The compound's efficacy is attributed to two distinct actions. First, similar to its antiviral mechanism, it inhibits the parasite's deoxyhypusine synthase, an enzyme critical for the synthesis of a modified amino acid (hypusine) in the eukaryotic initiation factor 5A (eIF-5A), thereby disrupting parasite proliferation. nih.gov Second, it acts on the host by decreasing serum levels of tumor necrosis factor (TNF), a key cytokine implicated in the pathology of cerebral malaria. nih.gov This combined action makes CNI-1493 a potential candidate for antimalarial therapy. nih.gov
Table 5: Antimalarial Efficacy of Semapimod (CNI-1493)
| Model | Key Findings | Proposed Mechanism | References |
|---|---|---|---|
| In Vitro (Plasmodium-infected erythrocytes) | Parasite clearance within 2 days. | Inhibition of parasitic deoxyhypusine synthase (DHS). | nih.gov |
| In Vivo (P. berghei ANKA-infected C57BL/6 mice) | Significantly reduced parasitemia. | Inhibition of parasite DHS and decrease in host serum TNF levels. | nih.gov |
| In Vivo (P. berghei ANKA-infected C57BL/6 mice) | Prevented death from cerebral malaria. | Dual activity against the parasite and host inflammatory response. | nih.gov |
Cancer Research (Preclinical)
Semapimod, also known as CNI-1493, is a synthetic guanylhydrazone compound that has been investigated for its anti-inflammatory and immunomodulatory properties. nih.govresearchgate.netwikipedia.org In the context of preclinical cancer research, studies have explored its potential as an adjunct to conventional cancer therapies, particularly focusing on its interaction with the tumor microenvironment (TME).
Glioblastoma is a highly aggressive and lethal form of brain tumor. nih.gov Preclinical research has demonstrated that semapimod can sensitize glioblastoma tumors to the effects of ionizing radiation, a standard treatment for this cancer. nih.govplos.org The mechanism for this sensitization is not a direct effect on the cancer cells themselves, but rather on the surrounding microenvironment, specifically the microglia and infiltrating macrophages within the tumor. nih.govplos.org
There is significant evidence indicating that microglia, the resident macrophages of the central nervous system, play a role in the progression of glioblastoma. nih.gov These immune cells can promote glioblastoma cell proliferation, invasion, and resistance to ionizing radiation. nih.govplos.org Semapimod has been shown to selectively interfere with the function of these macrophages and microglia. nih.govplos.org
In vitro studies using the GL261 glioblastoma cell line showed that while microglia protected the cancer cells from radiation, the addition of semapimod abolished this protective effect. nih.gov In the presence of radiation, the stimulatory effect of microglia on glioblastoma cell survival is significant, and this effect is nullified by semapimod. nih.gov
In vivo studies using an orthotopic mouse model of glioblastoma further support these findings. The intracranial administration of semapimod in combination with whole-brain irradiation led to a significant increase in the survival of tumor-bearing mice compared to radiation treatment alone. nih.govnih.gov Semapimod administered without radiation did not show a significant survival benefit. nih.govplos.org This suggests that semapimod's primary role in this context is as a radiosensitizer. nih.gov Furthermore, analysis of tumor sections revealed that treatment with semapimod approximately doubled the percentage of apoptotic tumor cells in irradiated animals, confirming its radiosensitizing effect in vivo. nih.gov
| Treatment Group | Median Survival (Days) | Survival Outcome |
|---|---|---|
| Control (Untreated) | ~20 | Baseline |
| Semapimod Alone | ~22 | Marginal increase in survival compared to control. oup.com |
| Radiation Alone | ~25 | Modest increase in survival compared to control. |
| Semapimod + Radiation | ~35 | Strongly significant increase in survival compared to all other groups. nih.govmedchemexpress.com |
The tumor microenvironment (TME) is a complex ecosystem of non-cancerous cells and molecules that plays a critical role in tumor growth and progression. nih.govcam.ac.uk Semapimod's therapeutic potential in preclinical cancer models is largely attributed to its ability to modulate this environment. researchgate.net The compound was initially developed as a targeted inhibitor of cytokine-inducible L-arginine transport in macrophages and has been shown to selectively affect cells of the monocytic lineage. nih.govresearchgate.net
Semapimod's primary target within the glioblastoma TME is the microglia and tumor-associated macrophages. plos.org In their normal state, these immune cells can be reprogrammed by the tumor to support its growth and invasion. nih.gov Semapimod interferes with these tumor-promoting functions. plos.org Research shows that semapimod potently inhibits microglia-stimulated invasion of GL261 glioblastoma cells in vitro. plos.orgplos.org This effect is specific, as semapimod does not inhibit serum-stimulated glioblastoma cell invasion, highlighting its selectivity for microglia-mediated processes. plos.orgmedchemexpress.com In vivo, semapimod has been observed to strongly inhibit tumor cell invasion by more than 75%. medchemexpress.commedchemexpress.com
Beyond inhibiting invasion, semapimod also modulates the production of key signaling molecules within the TME. It is recognized as an inhibitor of proinflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6). medchemexpress.commedchemexpress.com It also inhibits p38 Mitogen-Activated Protein Kinase (p38 MAPK) and the production of nitric oxide in macrophages. medchemexpress.commedchemexpress.com By suppressing these pathways, semapimod can alter the TME from a pro-tumoral state to one that is less supportive of cancer progression. This modulation of the TME is central to its ability to sensitize tumors to radiotherapy, as it counteracts the protective effects that microglia confer upon cancer cells. nih.gov
| Microglia-Mediated Effect | Observation in the Presence of Semapimod | Reference |
|---|---|---|
| Glioblastoma Cell Invasion | Potently inhibited. plos.orgplos.org | plos.orgplos.org |
| Glioblastoma Cell Survival (Radioprotection) | Inhibited/Abolished. nih.gov | nih.gov |
| Glioblastoma Cell Proliferation (in vitro) | No significant effect. plos.orgmedchemexpress.com | plos.orgmedchemexpress.com |
| Proinflammatory Cytokine Production (e.g., TNF-α) | Inhibited. medchemexpress.commedchemexpress.com | medchemexpress.commedchemexpress.com |
| p38 MAPK and Nitric Oxide Production | Inhibited. medchemexpress.commedchemexpress.com | medchemexpress.commedchemexpress.com |
Investigative Methodologies in Semapimod Research
In Vitro Assay Development
Cell-Based Assays for Cytokine Production and Signaling Pathway Activation
The anti-inflammatory properties of semapimod (B1236278) have been extensively studied using various cell-based assays. These in vitro systems are crucial for understanding the compound's mechanism of action at the cellular level, particularly its effects on cytokine production and intracellular signaling pathways.
In rat intestinal epithelioid cells (IEC-6), semapimod has been shown to inhibit the activation of key inflammatory signaling molecules, including p38 mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB). nih.gov This inhibition subsequently prevents the induction of cyclooxygenase-2 (COX-2), an enzyme responsible for producing inflammatory prostaglandins. nih.gov The inhibitory effects of semapimod on p38 MAPK activation have also been observed in murine macrophage-like RAW 264.7 cells and human monocytes. google.com
A key target of semapimod is the Toll-like receptor (TLR) signaling pathway. nih.gov Specifically, semapimod inhibits TLR4 signaling with a half-maximal inhibitory concentration (IC50) of approximately 0.3 μM. nih.govmedkoo.com It effectively blocks the degradation of IκBα, a critical step in NF-κB activation, when induced by ligands for TLR2, TLR4, and TLR9. nih.gov However, it does not block signaling induced by the TLR5 agonist flagellin, the inflammatory cytokine interleukin-1β (IL-1β), or other cellular stressors. nih.gov This suggests a degree of selectivity in its inhibitory action. The inhibition of TLR signaling by semapimod is rapid and appears to occur early in the signaling cascade by blocking the cell surface recruitment of the MyD88 adapter protein. nih.gov
Studies have demonstrated that semapimod suppresses the production of several pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), IL-1β, and interleukin-6 (IL-6). medkoo.cominvivochem.commedchemexpress.com This suppression of cytokine release from macrophages occurs at concentrations significantly lower than those required to inhibit arginine transport, indicating a more specific anti-inflammatory mechanism. nih.gov
Table 1: Summary of Semapimod's Effects in Cell-Based Assays
| Cell Line | Stimulus | Pathway/Molecule Inhibited | Downstream Effect |
| Rat IEC-6 | TLR ligands (LPS, CpG DNA, Pam3CSK4) | p38 MAPK, NF-κB | Inhibition of COX-2 induction |
| Rat IEC-6 | LPS | TLR4 signaling | Desensitization to LPS |
| Rat IEC-6 | LPS | MyD88 recruitment | Blockade of early TLR signaling |
| Murine RAW 264.7 / Human Monocytes | LPS | p38 MAPK phosphorylation | Inhibition of inflammatory response |
| Macrophages | LPS | Cytokine Production | Suppression of TNF-α, IL-1β, IL-6 release |
Biochemical Assays for Enzyme Activity (e.g., ATP binding, ATPase)
Biochemical assays have been instrumental in identifying the direct molecular target of semapimod. Research has revealed that semapimod's inhibitory effects on TLR signaling are mediated through its interaction with gp96 (also known as GRP94), an endoplasmic reticulum-resident heat shock protein 90 (HSP90) paralog that functions as a chaperone for TLRs. nih.gov
Using an ATP-desthiobiotin pull-down assay followed by mass spectrometry, gp96 was identified as a primary target of semapimod. nih.gov Further in vitro biochemical assays confirmed this interaction. Semapimod directly inhibits the adenosine (B11128) triphosphate (ATP)-binding and ATPase activities of purified gp96 in a dose-dependent manner. nih.govmedkoo.commedchemexpress.com
Table 2: Inhibition of gp96 Enzyme Activity by Semapimod
| Assay Type | Measured Activity | Target Protein | Semapimod IC50 |
| ATP Binding Assay | 35S-ATP-γS binding | Purified gp96 | ~0.4 μM |
| ATPase Assay | ATP hydrolysis (γ-32P ATP) | Purified gp96 | ~0.3 μM |
Molecular Biology Techniques (e.g., Western Blot for protein expression, real-time PCR for gene expression)
Molecular biology techniques such as Western blotting and real-time polymerase chain reaction (RT-qPCR) have been essential for elucidating the downstream consequences of semapimod's activity on protein and gene expression. researchgate.netbio-rad.comresearchgate.netmdpi.com
Western blot analyses have been widely used to confirm the inhibition of signaling pathways at the protein level. nih.gov For instance, studies have used Western blotting to show that semapimod prevents the phosphorylation and activation of p38 MAPK in response to lipopolysaccharide (LPS) in rat intestinal epithelial cells (IEC-6). google.com It also blocks the LPS-induced degradation of IκBα, the inhibitory protein of NF-κB, which is a key indicator of pathway inhibition. nih.gov Furthermore, Western blots have demonstrated that prolonged exposure to semapimod leads to an accumulation of TLR4 and TLR9 in the perinuclear space, consistent with their retention in the endoplasmic reticulum due to impaired gp96 chaperone function. nih.gov
Real-time PCR is employed to quantify changes in the expression of specific genes. This technique has been used to show that semapimod inhibits the gene expression of pro-inflammatory mediators. invivochem.com For example, in macrophages, semapimod significantly reduces the gene expression of interleukin-6, monocyte chemoattractant protein-1, and intercellular adhesion molecule-1. invivochem.commedchemexpress.com These findings at the mRNA level complement the protein expression data from Western blots and cytokine measurements from immunoassays, providing a comprehensive picture of semapimod's anti-inflammatory effects.
Advanced Preclinical Animal Modeling Techniques
Induction of Inflammatory Conditions in Rodents (e.g., LPS-induced endotoxemia, DSS/TNBS colitis, collagen-induced arthritis)
To evaluate the therapeutic potential of semapimod in vivo, researchers have utilized several well-established rodent models that mimic human inflammatory diseases.
LPS-Induced Endotoxemia: This is a widely used model to study systemic inflammation and sepsis. nih.govresearchgate.net Administration of lipopolysaccharide (LPS), a component of Gram-negative bacteria, induces a potent inflammatory response characterized by the release of pro-inflammatory cytokines. nih.govbiorxiv.org Studies have shown that semapimod can protect against lethal endotoxemia in rats, highlighting its potent anti-inflammatory effects in a systemic setting. nih.gov Intracerebroventricular administration of semapimod was found to be significantly more effective than intravenous administration in suppressing endotoxin-induced TNF release and shock, suggesting a role for central nervous system pathways in its mechanism of action. google.com
DSS/TNBS Colitis: These are common models for inflammatory bowel disease (IBD). semmelweis.huwuxibiology.commdpi.comnih.gov Dextran sulfate (B86663) sodium (DSS) administered in drinking water disrupts the intestinal epithelial barrier, leading to a colitis that resembles human ulcerative colitis. scantox.com Trinitrobenzene sulfonic acid (TNBS), when administered rectally, acts as a hapten and induces a T-cell-mediated transmural inflammation similar to Crohn's disease. nih.govbohrium.com Semapimod has been investigated in such models, including an experimental model of necrotizing enterocolitis (NEC) in rats, where it was shown to reduce intestinal inflammation. google.comgoogle.com
Collagen-Induced Arthritis (CIA): This is a widely used autoimmune model for rheumatoid arthritis (RA). chondrex.comneurofit.comnih.gov Immunization of susceptible strains of mice or rats with type II collagen emulsified in Freund's adjuvant leads to the development of an inflammatory arthritis with clinical and pathological features similar to human RA, including synovitis, pannus formation, and cartilage and bone erosion. neurofit.comdupuytrens.org Semapimod has been evaluated in animal models of arthritis, demonstrating its potential to ameliorate joint inflammation. google.comgoogle.com
Assessment of Disease Severity and Efficacy Endpoints in Animal Models (e.g., Disease Activity Index, histological scoring)
The efficacy of semapimod in these preclinical animal models is assessed using a combination of clinical, biochemical, and histological endpoints.
Disease Activity Index (DAI): In colitis models, a DAI score is often used to clinically assess disease severity. nih.gov This composite score typically includes parameters such as body weight loss, stool consistency, and the presence of blood in the stool. scantox.com A reduction in the DAI is a key indicator of therapeutic efficacy.
Histological Scoring: Following the experimental period, tissues are collected for histopathological analysis. In colitis models, sections of the colon are stained (e.g., with Hematoxylin and Eosin) and scored by a pathologist blinded to the treatment groups. google.com Scoring systems evaluate features such as the extent of inflammation, cellular infiltration, tissue damage, and ulceration. scantox.comresearchgate.net In arthritis models, joints are examined for synovitis, cartilage destruction, and bone erosion. nih.gov Semapimod has been shown to reduce the severity of intestinal damage as assessed by histology in a rat model of necrotizing enterocolitis. google.com
Biochemical and Molecular Markers: The expression of inflammatory mediators is often measured in tissue homogenates or serum. This can include quantifying pro-inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA or measuring the expression of inflammatory genes (e.g., iNOS, COX-2) and proteins (e.g., HMGB1, RAGE) via RT-qPCR and Western blot, respectively. google.comgoogle.com For instance, in a rat NEC model, semapimod administration was shown to decrease the expression of HMGB1 and its receptor RAGE. google.com In arthritis models, paw swelling is a common physical measurement of inflammation. neurofit.comnih.gov
Table 3: Common Endpoints in Preclinical Models for Semapimod Research
| Model | Primary Clinical Endpoint(s) | Key Histological Endpoint(s) | Key Biomarker(s) |
| LPS-induced Endotoxemia | Survival rate, body temperature | Organ damage (liver, lung, kidney) | Serum TNF-α, IL-6 |
| DSS/TNBS Colitis | Disease Activity Index (DAI), colon length | Inflammatory cell infiltration, ulceration, mucosal damage | Tissue MPO, cytokine levels (TNF-α, IL-6), HMGB1, RAGE |
| Collagen-Induced Arthritis | Clinical arthritis score, paw swelling | Synovitis, cartilage degradation, bone erosion | Serum anti-collagen antibodies, cytokine levels |
Immunohistochemistry and Immunofluorescence for Cellular Markers in Animal Tissues
Immunohistochemistry (IHC) and immunofluorescence (IF) are powerful techniques that allow for the visualization of specific proteins within the context of tissue architecture. thermofisher.comnih.gov These methods are crucial in preclinical animal studies to determine the localization and expression of cellular markers that may be modulated by a drug candidate like Semapimod.
In research involving animal models, IHC and IF are used to identify and quantify changes in the expression of specific proteins in various tissues. researchgate.netinter-medico.com For instance, in studies investigating the anti-inflammatory effects of Semapimod in animal models of conditions like necrotizing enterocolitis, IHC has been used to examine the expression of key inflammatory and apoptotic proteins in intestinal tissues. google.com
Key Cellular Markers Investigated in Animal Tissues:
High Mobility Group Box 1 (HMGB1): A protein that acts as a pro-inflammatory cytokine when released from cells. IHC has been used to show that Semapimod administration can decrease the expression of HMGB1 in the ileal samples of formula-fed animals exposed to hypoxia. google.com
Receptor for Advanced Glycation Endproducts (RAGE): A receptor for HMGB1 that mediates inflammatory responses. Similar to HMGB1, its expression has been shown to be reduced by Semapimod in animal models of necrotizing enterocolitis. google.com
Bcl-2 family members (Bad and Bax): These are proteins involved in the regulation of apoptosis or programmed cell death. IHC studies have demonstrated that Semapimod can decrease the expression of the pro-apoptotic proteins Bad and Bax in a rat model of necrotizing enterocolitis. google.com
Inducible Nitric Oxide Synthase (iNOS) and Cyclooxygenase-2 (COX-2): Both are enzymes that are upregulated during inflammation and contribute to the inflammatory process. The expression of iNOS and COX-2 has been shown to be decreased by Semapimod in the same experimental model. google.com
Phospho-p38 Mitogen-Activated Protein Kinase (MAPK): The activated, phosphorylated form of the p38 MAPK protein, a key player in inflammatory signaling pathways. While not always a direct IHC/IF target, the downstream effects of its inhibition by Semapimod are often visualized through the reduced expression of inflammatory markers. google.comaai.org
The general procedure for these techniques involves preparing thin sections of animal tissue, which are then incubated with primary antibodies that specifically bind to the target protein. nih.govnih.gov A secondary antibody, which is labeled with either an enzyme (for IHC) or a fluorophore (for IF), is then used to detect the primary antibody. nih.gov This allows for the visualization of the target protein's location and abundance within the tissue.
Target Identification and Validation Approaches
Identifying the direct molecular targets of a drug is a critical step in understanding its mechanism of action. For Semapimod, a combination of affinity-based and proteomic approaches has been employed to pinpoint its binding partners within the cell.
Affinity Pull-Down Assays (e.g., ATP-desthiobiotin pull-down)
Affinity pull-down assays are an in vitro technique used to isolate and identify proteins that interact with a specific "bait" molecule. sigmaaldrich.comthermofisher.comcreative-proteomics.com In the context of Semapimod research, a notable example is the use of an ATP-desthiobiotin pull-down assay. nih.govnih.gov This method is particularly useful for identifying proteins that bind to ATP or similar molecules, as Semapimod was suspected to interfere with ATP-dependent cellular processes.
The principle of this assay involves using a modified version of ATP, called ATP-desthiobiotin, which can covalently bind to the ATP-binding pockets of proteins. nih.gov These modified proteins can then be "pulled down" from a cell lysate using streptavidin beads, which have a high affinity for biotin.
In the investigation of Semapimod, this technique was instrumental in identifying glucose-regulated protein 94 (gp96) as a direct target. nih.govnih.gov Researchers observed that the presence of Semapimod interfered with the ability of ATP-desthiobiotin to bind to gp96, suggesting that Semapimod itself binds to the ATP-binding pocket of this protein. nih.gov
Table 1: Key Findings from Affinity Pull-Down Assays in Semapimod Research
| Bait Molecule | Identified Interacting Protein | Experimental Observation | Reference |
| ATP-desthiobiotin | gp96 (endoplasmic reticulum-localized chaperone of the HSP90 family) | Semapimod abrogated the pull-down of gp96 by ATP-desthiobiotin. | nih.gov |
| ATP-desthiobiotin | HSP90 (cytosolic paralog of gp96) | Semapimod did not interfere with the pull-down of HSP90. | nih.gov |
Mass Spectrometry-Based Proteomics
Following an affinity pull-down assay, mass spectrometry-based proteomics is often used to identify the proteins that have been isolated. inotiv.comsisna.orgnih.gov This powerful analytical technique can identify and quantify thousands of proteins from a complex biological sample with high accuracy. technologynetworks.combiognosys.com
In the case of Semapimod research, after the pull-down of ATP-binding proteins, the isolated protein complexes were subjected to enzymatic digestion to generate smaller peptides. sisna.org These peptides were then analyzed by a mass spectrometer, which measures their mass-to-charge ratio. By comparing these measurements to protein sequence databases, researchers were able to definitively identify gp96 as a protein whose binding to ATP-desthiobiotin was inhibited by Semapimod. nih.govnih.gov
Mass spectrometry also plays a crucial role in validating the identified target. inotiv.combiognosys.com By quantifying the amount of a target protein that is pulled down in the presence and absence of the drug, researchers can confirm the inhibitory effect. Furthermore, proteomics can be used to analyze changes in the entire proteome of cells treated with the drug, providing a broader understanding of its downstream effects. technologynetworks.com
Structure-Activity Relationship (SAR) Studies in Preclinical Optimization
Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry, aiming to understand how the chemical structure of a compound relates to its biological activity. gardp.orgnih.gov These studies involve synthesizing and testing a series of related compounds (analogs) to identify which parts of the molecule are essential for its activity and which can be modified to improve properties like potency and selectivity. oncodesign-services.comlabinsights.nl
For Semapimod, a tetravalent guanylhydrazone, SAR studies would involve systematically modifying its chemical structure. nih.govresearchgate.net This could include altering the length and composition of the decanediamide linker, changing the substituents on the phenyl rings, or modifying the guanylhydrazone groups. ontosight.ai The goal of these modifications is to enhance the desired therapeutic effects while minimizing any potential off-target activities. nih.gov
While specific, detailed SAR studies for Semapimod mesylate are not extensively published in the public domain, the general principles of SAR would have been applied during its preclinical development. For instance, researchers would have synthesized a library of Semapimod analogs and tested their ability to inhibit the production of pro-inflammatory cytokines or to inhibit the activity of its identified target, gp96. invivochem.com
Table 2: Hypothetical SAR Study on Semapimod Analogs
| Compound | Structural Modification | Biological Activity (e.g., Inhibition of TNF-α production) |
| Semapimod | Parent Compound | +++ |
| Analog 1 | Shorter decanediamide linker | ++ |
| Analog 2 | Different substituents on phenyl rings | ++++ |
| Analog 3 | Modified guanylhydrazone groups | + |
This table is a hypothetical representation of an SAR study to illustrate the concept.
Through such systematic studies, medicinal chemists can build a model of the pharmacophore—the essential three-dimensional arrangement of atoms or functional groups required for biological activity. This knowledge is then used to design and synthesize more potent and selective drug candidates for further development. oncodesign-services.comuni-hamburg.de
Advanced Research Perspectives and Future Directions
Elucidating Remaining Uncharacterized Mechanisms and Downstream Effects
While initial research identified semapimod (B1236278) as an inhibitor of nitric oxide synthesis and p38 MAP kinase activation, further studies have revealed a more intricate mechanism of action. wikipedia.orgnewdrugapprovals.org A surprising discovery was its ability to stimulate the vagus nerve, which in turn down-regulates inflammatory pathways through the cholinergic anti-inflammatory pathway. wikipedia.orgnewdrugapprovals.org This finding suggests that the in-vivo effects of semapimod may be significantly broader than initially understood.
Recent research has identified the endoplasmic reticulum-localized chaperone gp96, a member of the HSP90 family, as a direct target of semapimod. nih.gov Semapimod inhibits the ATP-binding and ATPase activities of gp96, which is crucial for the proper functioning of Toll-like receptors (TLRs). nih.gov This inhibition leads to a desensitization of cells to TLR ligands like lipopolysaccharide (LPS). nih.govncats.io Specifically, semapimod has been shown to block the recruitment of the MyD88 adapter protein to the cell surface, an early and critical step in TLR signaling. nih.govncats.io
However, the complete downstream consequences of gp96 inhibition by semapimod are not fully mapped. Future research should focus on a comprehensive analysis of the downstream signaling cascades affected by this interaction. This includes investigating the impact on other client proteins of gp96 and the long-term consequences of its inhibition on cellular function and homeostasis. Furthermore, the interplay between gp96 inhibition and vagus nerve stimulation warrants deeper investigation to understand the integrated systemic effects of the compound.
Investigation of Off-Target Effects and Polypharmacology in Preclinical Contexts
The discovery of gp96 as a target highlights the potential for polypharmacology, where a drug interacts with multiple targets. While the inhibition of p38 MAPK and TLR signaling are considered key to its anti-inflammatory effects, a systematic investigation into other potential off-target effects is crucial for a complete preclinical profile. newdrugapprovals.orgncats.io
For instance, some studies have noted that semapimod's inhibitory effect on TLR4 signaling is potent at lower concentrations of LPS but can be overcome at higher concentrations, suggesting a nuanced interaction that is not a simple blockade of a downstream mediator. nih.govncats.io Understanding the full spectrum of its molecular interactions will be essential for predicting its efficacy and potential side effects in different disease contexts. Advanced proteomics and chemoproteomics approaches could be employed to identify additional binding partners and elucidate the broader pharmacological network of semapimod.
Exploration of Novel Preclinical Disease Models for Emerging Therapeutic Applications
Semapimod has been investigated in a wide range of preclinical models for inflammatory and autoimmune conditions, including Crohn's disease, rheumatoid arthritis, pancreatitis, and even neurodegenerative diseases like Alzheimer's and Parkinson's disease. wikipedia.orgnih.govgoogle.comscispace.commedkoo.com Its ability to suppress cytokine storms has also been explored in the context of cancer therapy. wikipedia.orgnewdrugapprovals.org
Given its unique mechanism involving both direct cellular effects and neuro-immune modulation, there is an opportunity to explore its potential in other, less-obvious therapeutic areas. For example, its impact on the gut-brain axis via vagus nerve stimulation could be relevant for a variety of neurological and psychiatric disorders with an inflammatory component. wikipedia.orgnewdrugapprovals.org
The development of more sophisticated and clinically relevant preclinical models will be critical. ucl.ac.uk This includes the use of humanized mouse models, organ-on-a-chip technology, and complex co-culture systems that better mimic the human disease environment. ucl.ac.uk For instance, in the context of postoperative ileus, a large animal model (swine) was used to confirm the efficacy of an oral formulation of semapimod (CPSI-2364), highlighting the importance of testing in models with greater physiological similarity to humans. karger.com
Combinatorial Preclinical Strategies with Other Therapeutic Agents
The immunomodulatory properties of semapimod make it a promising candidate for combination therapies. In preclinical cancer models, semapimod has been shown to suppress the cytokine storm induced by interleukin-2 (B1167480) (IL-2) without diminishing its anticancer effects, potentially allowing for higher, more effective doses of IL-2. wikipedia.orgnewdrugapprovals.org
Future preclinical studies should explore other rational combinations. For example, in inflammatory bowel disease, combining semapimod with existing biologics that target different inflammatory pathways could lead to synergistic effects and potentially reduce the required dose of each agent, thereby minimizing side effects. In neurodegenerative diseases, combining semapimod with agents that target other pathological hallmarks, such as protein aggregation, could offer a multi-pronged therapeutic approach. medkoo.com
Refinement of Preclinical Research Methodologies and Predictive Modeling
To improve the translation of preclinical findings to the clinic, a refinement of research methodologies is necessary. ucl.ac.uk This includes the rigorous design and reporting of preclinical studies to ensure reproducibility and the development of better predictive models. ucl.ac.uk
Model-based meta-analysis (MBMA) is one such approach that can be used to integrate data from various studies to better understand dose-response relationships and predict clinical outcomes. researchgate.netnih.gov An MBMA of treatments for Crohn's disease included data on semapimod, demonstrating the utility of such models in comparing the efficacy of different therapeutic agents. researchgate.net
Furthermore, the development of predictive biomarkers is essential for identifying patient populations most likely to respond to semapimod. ucl.ac.uk This could involve identifying specific genetic signatures, protein expression patterns, or inflammatory profiles that correlate with treatment response in preclinical models.
Translational Research Avenues from Preclinical Findings to Investigative Medicine
The journey of semapimod from a nitric oxide synthesis inhibitor to a modulator of the cholinergic anti-inflammatory pathway and a gp96 inhibitor illustrates the iterative nature of translational research. wikipedia.orgnewdrugapprovals.orgnih.gov While early clinical trials in Crohn's disease showed some positive signals, further development has been challenging. wikipedia.orguzh.ch
Future translational efforts should leverage the growing understanding of its complex mechanism of action. For example, the discovery of an orally bioavailable mesylate salt form (CPSI-2364) addresses a significant limitation of the original intravenous formulation. wikipedia.orgkarger.com Preclinical studies showing its efficacy in a swine model of postoperative ileus provide a strong rationale for its investigation in this clinical setting. karger.com
Moreover, the neuroprotective effects observed in preclinical models of Parkinson's disease suggest a potential new avenue for clinical investigation. google.comncats.io A "bedside-to-bench" approach, where clinical observations inform further preclinical research, will also be invaluable. Analyzing samples from past clinical trials with new technologies could reveal biomarkers or mechanistic insights that were previously missed.
Q & A
Basic Research Questions
Q. What are the critical considerations for synthesizing Semapimod mesylate to ensure structural integrity?
- Methodological Answer : During synthesis, monitor for unintended side reactions, such as internal cyclization caused by nucleophilic attack of the mesylate group. For example, mesylate precursors can form cyclic pyridinium derivatives under ambient conditions, compromising structural integrity. Use real-time analytical techniques (e.g., <sup>1</sup>H NMR) to track reaction intermediates and confirm product purity . Additionally, employ reagents like p-nitrobenzyl mesylate as alkylating agents to stabilize reactive intermediates, ensuring controlled synthesis pathways .
Q. How should researchers validate analytical methods for quantifying this compound in experimental samples?
- Methodological Answer : Validate methods (e.g., UV spectrophotometry, HPLC) for specificity, linearity, precision, accuracy, and robustness. For instance, compare absorbance at multiple wavelengths (e.g., 272 nm and 343 nm) to confirm consistency across techniques. Cross-validate results with orthogonal methods (e.g., microbiological assays) to resolve discrepancies. Report limits of detection (LOD) and quantification (LOQ) using calibration curves with ≥5 concentration points . Include inter-day and intra-day precision tests with relative standard deviation (RSD) thresholds (e.g., <2%) .
Q. What storage conditions are recommended to maintain this compound stability?
- Methodological Answer : Store this compound in light-resistant containers at controlled temperatures (e.g., 2–8°C) to prevent photodegradation. Conduct accelerated stability studies under varying light, temperature, and humidity conditions. Use high-performance liquid chromatography (HPLC) to monitor degradation products and establish expiration timelines. For example, mesylate salts of certain drugs (e.g., Osimertinib mesylate) show rapid decomposition under UV exposure, necessitating dark storage .
Advanced Research Questions
Q. How can researchers design preclinical studies to evaluate the efficacy of this compound in inflammatory disease models?
- Methodological Answer : Use animal models (e.g., murine collagen-induced arthritis) with randomized treatment groups. Standardize variables such as dosage (e.g., 10–100 mg/kg), administration routes (oral gavage vs. intraperitoneal injection), and treatment duration. Include positive controls (e.g., dexamethasone) and vehicle controls. Measure biomarkers (e.g., TNF-α, IL-6) via ELISA and histopathological changes in target tissues. Ensure ethical compliance by obtaining institutional animal care committee approval .
Q. What strategies address contradictory data between in vitro and in vivo studies of this compound’s mechanism of action?
- Methodological Answer : Reconcile discrepancies by validating in vitro findings in ex vivo or organoid models. For example, if in vitro assays suggest TLR4 inhibition but in vivo data show cytokine upregulation, assess tissue-specific bioavailability or metabolite activity. Use pharmacokinetic/pharmacodynamic (PK/PD) modeling to correlate drug exposure with effect magnitude. Cross-reference data with orthogonal assays (e.g., flow cytometry for immune cell profiling) .
Q. How should researchers optimize experimental protocols for studying this compound’s impact on pro-inflammatory signaling pathways?
- Methodological Answer : Use siRNA knockdown or CRISPR-Cas9-edited cell lines to isolate target pathways (e.g., NF-κB). Employ phospho-specific antibodies in Western blotting to quantify pathway activation. For time-resolved analysis, collect samples at multiple time points (e.g., 0, 6, 12, 24 hours post-treatment). Include dose-response curves to identify EC50 values. Validate findings in primary cells (e.g., human peripheral blood mononuclear cells) to confirm translational relevance .
Q. What statistical approaches are recommended for analyzing heterogeneous responses to this compound in clinical trial data?
- Methodological Answer : Apply mixed-effects models to account for inter-patient variability in parameters like baseline inflammation levels. Use cluster analysis to identify responder/non-responder subgroups based on biomarker profiles (e.g., CRP, ESR). Perform power calculations during trial design to ensure adequate sample size for detecting clinically meaningful effect sizes. Report confidence intervals and p-values with multiplicity adjustments (e.g., Bonferroni correction) .
Methodological and Reproducibility Considerations
Q. How can researchers ensure reproducibility of this compound studies across laboratories?
- Methodological Answer : Publish detailed protocols for synthesis, formulation, and assays in open-access repositories (e.g., protocols.io ). Share raw datasets (e.g., NMR spectra, HPLC chromatograms) as supplementary materials. Use reference standards (e.g., USP-grade this compound) for calibration. Collaborate with third-party labs for independent validation of key findings .
Q. What steps mitigate bias in preclinical efficacy assessments of this compound?
- Methodological Answer : Implement blinding during data collection and analysis. Randomize animal treatment assignments and use automated scoring systems for histopathology. Pre-register study hypotheses and analysis plans on platforms like Open Science Framework. Conduct negative control experiments to rule out off-target effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
